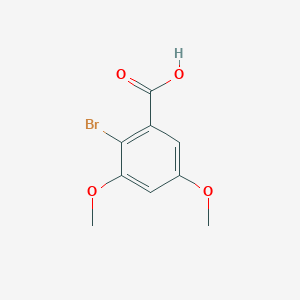

2-Bromo-3,5-dimethoxybenzoic acid

Übersicht

Beschreibung

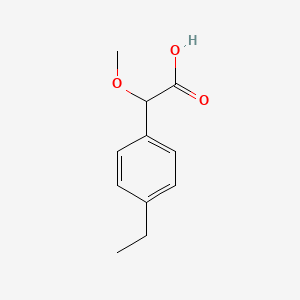

“2-Bromo-3,5-dimethoxybenzoic acid” is a chemical compound with the CAS Number: 17275-86-4 . It has a molecular weight of 261.07 . It appears as a white solid .

Molecular Structure Analysis

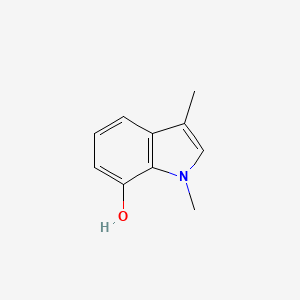

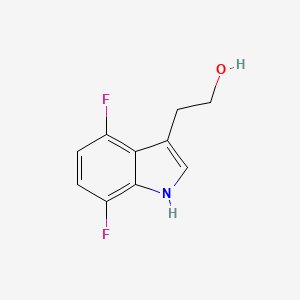

The molecular structure of “2-Bromo-3,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H9BrO4/c1-13-5-3-6 (9 (11)12)8 (10)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

“2-Bromo-3,5-dimethoxybenzoic acid” is a white solid . It has a molecular weight of 261.07 and is typically stored at temperatures between 0-5°C .

Wissenschaftliche Forschungsanwendungen

Metabolism and Toxicology Studies

2-Bromo-3,5-dimethoxybenzoic acid has been studied in the context of metabolism and toxicology. In a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, 2-Bromo-3,5-dimethoxybenzoic acid is identified as one of the metabolites. This research reveals its role in the metabolic breakdown of 2C-B, providing insights into the drug's metabolic fate and potential toxic effects (Carmo et al., 2005).

Bromination Studies

Research on the bromination of various derivatives of resorcinol has been conducted, where 2-Bromo-3,5-dimethoxybenzoic acid is potentially relevant. Such studies help understand the chemical properties and reactions of this compound (Cannon et al., 1971).

Crystal Structure Analysis

The crystal structures of compounds involving 2-Bromo-3,5-dimethoxybenzoic acid have been analyzed. For instance, the structures of solid inclusion compounds with 2',6'-dimethoxyflavone and 2-Bromo-3,5-dimethoxybenzoic acid were investigated, providing insights into molecular interactions and crystallization processes (Wallet et al., 2000).

Synthetic Applications

The compound has been used as an intermediate in the synthesis of other chemicals. For instance, its use in the synthesis of pyrimidine medicament was studied, highlighting its role in producing pharmaceutically relevant compounds (Xu Dong-fang, 2000).

Molecular Interactions and Solid-State Chemistry

Studies on the interaction of 2-Bromo-3,5-dimethoxybenzoic acid with other molecules, like in the context of microwave-enhanced Suzuki-Miyaura vinylation, are significant. These studies explore the breadth and scope of its applications in organic synthesis (Brooker et al., 2010).

Halogen Bonding and Structural Analysis

Research on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, including 4-bromo-3,5-di(methoxy)benzoic acid, reveals important aspects of its molecular structure and bonding characteristics (Raffo et al., 2016).

Bioinspired Synthesis

The compound has also been used in bioinspired synthesis processes. For example, a bioinspired total synthesis of delitschiapyrone A was accomplished starting from 4-bromo-3,5-dimethoxybenzoic acid, highlighting its utility in complex organic synthesis (Kurasawa et al., 2018).

Safety And Hazards

“2-Bromo-3,5-dimethoxybenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Eigenschaften

IUPAC Name |

2-bromo-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYHIVYNECVLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-dimethoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)

![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)